molecular formula C23H24N4O B13360401 N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine

N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine

Cat. No.: B13360401
M. Wt: 372.5 g/mol
InChI Key: LRXFKXDKOGKOEC-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the dimethylamino and methoxyphenyl groups. Common reagents used in these reactions include dimethylamine, methoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    4,4’-Difluorobenzophenone: Contains a similar aromatic structure but lacks the imidazo[1,2-a]pyridine core.

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine is unique due to its combination of functional groups and the imidazo[1,2-a]pyridine core, which imparts specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-(2-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H24N4O/c1-16-8-7-11-21-25-22(17-12-14-18(15-13-17)26(2)3)23(27(16)21)24-19-9-5-6-10-20(19)28-4/h5-15,24H,1-4H3

InChI Key

LRXFKXDKOGKOEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3OC)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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